molecular formula C4H6N2S B1347112 2,5-Dimethyl-1,3,4-thiadiazole CAS No. 27464-82-0

2,5-Dimethyl-1,3,4-thiadiazole

Cat. No. B1347112
CAS RN: 27464-82-0
M. Wt: 114.17 g/mol
InChI Key: JXQGICFGPUAVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethyl-1,3,4-thiadiazole” is a chemical compound with the empirical formula C4H6N2S . It has a molecular weight of 114.17 . The compound is used for synthesis in various chemical reactions .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules, which include “2,5-Dimethyl-1,3,4-thiadiazole”, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine also yields 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-1,3,4-thiadiazole” is represented by the SMILES string Cc1nnc(C)s1 . The InChI representation is 1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3 .


Chemical Reactions Analysis

The 1,3,4-thiadiazole molecules, including “2,5-Dimethyl-1,3,4-thiadiazole”, are characterized by their reactivity in various chemical reactions. They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .


Physical And Chemical Properties Analysis

“2,5-Dimethyl-1,3,4-thiadiazole” is a solid compound . It has a boiling point of 202 °C at 1013 hPa and a melting point of 61-64 °C . The compound is stored at a temperature between 2-30°C .

Scientific Research Applications

  • Cancer Research

    • Application Summary : 2,5-Dimethyl-1,3,4-thiadiazole has been used in the synthesis of compounds tested for cytotoxic effects on various leukemia cell lines and the HeLa human cervical carcinoma cell line .
    • Methods of Application : The MTT assay was carried out to determine the cytotoxic effects of the compounds .
    • Results : The results of these studies are not specified in the source .
  • Cytostatic Treatment

    • Application Summary : In the context of cytostatic treatment, the primary objective is to induce apoptosis in tumor cells and to hinder their cell cycle progression to impede further proliferation .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results : The results of these studies are not specified in the source .
  • Antimicrobial Agents

    • Application Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These newly synthesized compounds were evaluated as antimicrobial agents .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Anti-Inflammatory and Analgesics

    • Application Summary : 2,5-Disubstituted 1,3,4-thiadiazoles have been designed as a series of indomethacin by replacing COOH with amino-1,3,4-thiadiazole(I) as anti-inflammatory and analgesics .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results : The results of these studies are not specified in the source .
  • Synthesis of New Compounds

    • Application Summary : “2,5-Dimethyl-1,3,4-thiadiazole” has been used as a precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives . These newly synthesized compounds were evaluated as antimicrobial agents .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Chemical Synthesis

    • Application Summary : “2,5-Dimethyl-1,3,4-thiadiazole” is used for synthesis in chemical reactions .
    • Methods of Application : The specific methods of application are not specified in the source .
    • Results : The results of these studies are not specified in the source .

Safety And Hazards

“2,5-Dimethyl-1,3,4-thiadiazole” has an LD50 of 1000 mg/kg in rats, indicating its oral toxicity . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to GHS . It may cause harm if swallowed, skin irritation, and serious eye irritation .

properties

IUPAC Name

2,5-dimethyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGICFGPUAVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067315
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1,3,4-thiadiazole

CAS RN

27464-82-0
Record name 2,5-Dimethyl-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27464-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027464820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylthiadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-DIMETHYL-1,3,4-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRM8GDW64Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-1,3,4-thiadiazole
Reactant of Route 5
2,5-Dimethyl-1,3,4-thiadiazole
Reactant of Route 6
2,5-Dimethyl-1,3,4-thiadiazole

Citations

For This Compound
74
Citations
ALR Silva, JM Goncalves, VMF Morais… - The Journal of Chemical …, 2022 - Elsevier
The focus of this work is the establishment of energetic-structural correlations of compounds containing a pentagonal heterocyclic ring with different substituents, and consequent …
Number of citations: 4 www.sciencedirect.com
AC Fabretti, GC Franchini, G Peyronel - Transition Metal Chemistry, 1978 - Springer
Nickel(II) and copper(II) complexes of 2,5-dimethyl-1,3,4-thiadiazole Ni(DTZ)X 2 (X = Cl or Br) and M(DTZ) 2 X 2 (M = Ni, X = 1 or N03; M = Cu, X = Cl, Br or NO 3 ) have been prepared. …
Number of citations: 33 link.springer.com
AC Fabretti, G Peyronel, GC Franchini - Spectrochimica Acta Part A …, 1979 - Elsevier
The zinc(II), cadmium(II) and mercury(II) complexes of 2,5-dimethyl-1,3,4-thiadiazole: M(DTZ)X 2 (MCd, XCl, NO 3 (H 2 O): MHg, XCl, Br,I) and M(DTZ) 2 X 2 (MZn, XCl,Br,I, NO …
Number of citations: 12 www.sciencedirect.com
AC Fabretti, GC Franchini, G Peyronel - Spectrochimica Acta Part A …, 1980 - Elsevier
The copper(I) and silver(I) complexes of 2-amino-5-methyl-1,3,4- thiadiazole (MATZ = L) CuL 3 X (X = Cl, ClO 4 ), CuL 1.5 Br, CuLI, AgLX (X = ClO 4 , CF 3 COO, 1 2 SO 4 ), AgL 2.5 X (X …
Number of citations: 11 www.sciencedirect.com
AC Fabretti, G Peyronel… - Journal of Coordination …, 1979 - Taylor & Francis
The cobalt(II) complexes of 2, 5-dimethyl-1, 3, 4-thiadiazole (DTZ) Co(DTZ) 2 X 2 (X=Cl, Br, I, NO 3 ) have been prepared and investigated. Their observed magnetic moments lie in the …
Number of citations: 11 www.tandfonline.com
JY Liu, ZY Liu, LJ Zhang, YY Wang, P Yang, Y Wang… - …, 2013 - pubs.rsc.org
Using 2,5-dimethyl-1,3,4-thiodiazole (L) as ligand, a series of Ag(I), Cu(II) and Ni(II) complexes, namely, [Ag4(μ2-L)6(H2O)2](ClO4)4·2H2O (1), [Ag4(μ2-L)4(μ2-CF3CO2)2(μ3-CF3CO2)2…
Number of citations: 11 pubs.rsc.org
AC Fabretti, G Franchini, W Malavasi, G Peyronel - Polyhedron, 1985 - Elsevier
Some palladium(II) halide complexes with 2,5-dimethyl- (DTZ), 2-amino- (ATZ), 2-amino-5-methyl- (MATZ), 2-ethylamino- (EATZ) and 2-mercapto-5-methyl-1,3,4-thiadiazole (MTTZ) …
Number of citations: 9 www.sciencedirect.com
P Cousin, G Anselme, G Courtois… - Synthetic …, 1999 - Taylor & Francis
2,5-dimethyl-1,3,4-thiadiazole 1 reacts at low temperature sequentially with lithium diisopropylamide and carbonyl derivatives 2 to prepare, according to the ratio of reagents, either 2-…
Number of citations: 4 www.tandfonline.com
IC Christoforou, AS Kalogirou, PA Koutentis - Tetrahedron, 2009 - Elsevier
Treatment of 1,2-bis(4-chloro-5H-1,2,3-dithiazol-5-ylidene)hydrazine 4 with benzyltriethylammonium iodide (1equiv) affords dicyano-1,3,4-thiadiazole 3 and 5-cyano-1,3,4-thiadiazole-2-…
Number of citations: 28 www.sciencedirect.com
RG Micetich - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The lithiation of various methyl substituted isoxazoles, isothiazoles, pyrazoles, oxadiazoles, and thiadiazoles using n-butyllithium has been studied. Three types of reactions, namely, …
Number of citations: 161 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.